An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (CAS 132195-42-7)
An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (CAS 132195-42-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid, a halogenated pyridine derivative. Given its structural features, this compound is primarily recognized as a key building block in organic synthesis, particularly for the development of complex heterocyclic molecules with potential pharmacological applications. This guide consolidates available data on its properties, synthesis, and significant role in medicinal chemistry.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its fundamental properties have been identified. The following table summarizes its core chemical identity.
| Property | Value | Source |
| CAS Number | 132195-42-7 | [1][2][3] |
| IUPAC Name | 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | [1] |
| Synonyms | 2,6-Dichloro-5-fluoro-4-methyl-nicotinic acid | [1] |
| Molecular Formula | C₇H₄Cl₂FNO₂ | [1] |
| Molecular Weight | 224.02 g/mol | Calculated |
| Appearance | White to off-white powder | Inferred from related compounds[4] |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Expected to be soluble in common organic solvents |
Note: Spectroscopic data such as NMR, HPLC, and LC-MS may be available from commercial suppliers upon request.[5]
Synthesis and Logical Workflow
A plausible synthetic approach would involve the chlorination and hydrolysis of a suitable precursor. The diagram below illustrates a generalized logical workflow for obtaining such halogenated nicotinic acids, based on processes described for analogous compounds.
Caption: Logical workflow for the synthesis of the target carboxylic acid.
Role in Medicinal Chemistry and Drug Development
The primary significance of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid lies in its utility as an advanced intermediate in the synthesis of biologically active molecules. Halogenated pyridines are crucial scaffolds in modern drug discovery.
Structurally related compounds, such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, are documented precursors in the synthesis of potent fluoroquinolone antibiotics.[4] These antibiotics, including Gemifloxacin, Enoxacin, and Trovafloxacin, are vital in treating a wide range of bacterial infections.[4] The title compound serves as a valuable building block for creating the core naphthyridine or quinolone ring system essential for the antibacterial activity of these drugs.[4][6] The mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[7]
The logical relationship from this building block to the final active pharmaceutical ingredient (API) is visualized below.
Caption: Role as a precursor in the synthesis of fluoroquinolone antibiotics.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 132195-42-7 is not publicly available, data from closely related dichlorofluoropyridine derivatives provide essential safety guidance.[8][9][10]
Based on analogous compounds, 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid should be handled as a hazardous substance with the following potential classifications:
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Skin Corrosion/Irritation: Category 2[8]
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Serious Eye Damage/Eye Irritation: Category 2[8]
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Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[8]
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Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]
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Storage Conditions: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[8]
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Incompatible Materials: Avoid contact with strong oxidizing agents.[8][10]
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Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[8][10]
Conclusion
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid is a specialized chemical intermediate with significant value in medicinal chemistry and drug development. Its highly functionalized heterocyclic structure makes it an ideal starting material for synthesizing complex molecular targets, most notably as a precursor to the core structures of fluoroquinolone antibiotics. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential hazards and its high potential in the advancement of new therapeutic agents.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | 132195-42-7 [amp.chemicalbook.com]
- 3. 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | 132195-42-7 [amp.chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. 132195-42-7|2,6-Dichloro-5-fluoro-4-methylnicotinic acid| Ambeed [ambeed.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. Synthesis and Antibacterial Activity of Amino Acid and Dipeptide Prodrugs of IMB-070593, a Fluoroquinolone Candidate [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
